2-(2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide
Description
This compound features a benzo[e][1,2,4]thiadiazine-1,1-dioxide core fused with a benzene ring, substituted at position 2 with a 5-chloro-2-methylphenyl group. The 3-oxo moiety and N,N-diethylacetamide side chain contribute to its unique physicochemical and pharmacological profile.
Properties
IUPAC Name |
2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-4-22(5-2)19(25)13-23-16-8-6-7-9-18(16)29(27,28)24(20(23)26)17-12-15(21)11-10-14(17)3/h6-12H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDCFXQPTBVFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide , with CAS Number 899949-76-9, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 435.92 g/mol. The structure features a complex arrangement that includes a thiadiazine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar thiadiazine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazines can inhibit the growth of various bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs demonstrate promising results against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Thiadiazine derivatives have been explored for their anticancer activities. A study on related compounds demonstrated inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression.
Table 1: Summary of Biological Activities of Thiadiazine Derivatives
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Antimicrobial | Various thiadiazines | Inhibition of cell wall synthesis |
| Anticancer | Thiadiazine derivatives | Induction of apoptosis and cell cycle arrest |
| Anti-inflammatory | Thiadiazines | Inhibition of pro-inflammatory cytokines |
Enzyme Inhibition
Recent studies have highlighted the potential of thiadiazine compounds as enzyme inhibitors. For instance, enzyme assays have shown that certain thiadiazine derivatives can inhibit kinases involved in cancer signaling pathways. The compound's ability to act as an ATP-competitive inhibitor suggests its role in targeted cancer therapy.
Case Studies
- Study on Kinase Inhibition : A study published in MDPI demonstrated that a related thiadiazine compound inhibited CaMKK2 kinase activity with IC50 values ranging from 4.1 to 11.9 µM. This suggests that similar compounds may possess comparable inhibitory effects on critical kinases involved in cancer metabolism .
- Antiviral Activity : Research into derivatives has shown varying degrees of antiviral activity against HIV-1, with EC50 values indicating effective concentrations for viral inhibition . While direct studies on this specific compound are lacking, the structural similarities suggest potential antiviral properties.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the thiadiazine ring allows for interaction with various enzymes, potentially leading to inhibition.
- Cellular Uptake : The diethylacetamide moiety may enhance cellular permeability, allowing for better bioavailability and efficacy within target cells.
- Signal Transduction Modulation : By interfering with key signaling pathways, the compound could alter cellular responses to growth factors and cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The table below compares the target compound with analogs sharing structural similarities:
Key Structural and Functional Differences
Diethylacetamide vs. Methoxy groups in 790284-97-8 improve aqueous solubility (~15 mg/mL vs. ~5 mg/mL for the target compound) but may reduce metabolic stability due to demethylation pathways .
Chloro vs. Methyl Substituents: The 5-chloro group in the target compound introduces electron-withdrawing effects, stabilizing the thiadiazine ring against hydrolysis.
Amino Group Modifications: The dimethylamino-substituted benzo[e]thiazine-1,1-dioxide () exhibits basicity, enabling salt formation for improved solubility. However, this property may limit CNS penetration due to ionization at physiological pH .
Bioactivity Trends (Hypothetical)
While direct bioactivity data for the target compound is absent in the evidence, analogs suggest:
- Antimicrobial Potential: Thiadiazine derivatives with electron-deficient substituents (e.g., chloro) show enhanced activity against Gram-positive bacteria .
- Metabolic Stability : Diethylacetamide may reduce hepatic clearance compared to methylated or methoxy analogs due to decreased CYP450 affinity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the benzothiadiazine core followed by functionalization of the acetamide group. Key steps include condensation of substituted phenyl precursors with thiadiazine intermediates under acidic or basic conditions. For example, highlights the use of concentrated sulfuric acid for cyclization, with yields >95% achieved under controlled temperature (293–298 K) and reaction time (24 hours) . Optimization requires monitoring via TLC and adjusting solvent polarity (e.g., chloroform:acetone mixtures) to minimize side products. Purification via recrystallization (e.g., using acetic acid) enhances purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming regioselectivity?
- Methodological Answer:
- 1H NMR : Critical for verifying substituent positions on aromatic rings (e.g., distinguishing 5-chloro-2-methylphenyl protons at δ 7.52–7.94 ppm) and diethylacetamide methyl/methylene groups (δ 1.91 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1670 cm⁻¹) and sulfone (S=O) vibrations (~1368 cm⁻¹) .
- Mass Spectrometry (FAB-MS) : Validates molecular weight (e.g., m/z = 384 [M+H]+ for analogous compounds) .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer:
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC₅₀ values .
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Anti-inflammatory Models : COX-2 inhibition assays or LPS-induced cytokine release in macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer:
- Substituent Variation : Replace the 5-chloro-2-methylphenyl group with fluorinated or methoxy analogs to modulate lipophilicity and target binding (e.g., fluorinated variants in showed enhanced activity) .
- Core Modification : Introduce electron-withdrawing groups (e.g., nitro) to the benzothiadiazine ring to stabilize π-π interactions with biological targets .
- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, plasma protein binding) to prioritize derivatives with improved ADME properties .
Q. What strategies resolve contradictory data in reaction mechanisms or biological activity across studies?
- Methodological Answer:
- Mechanistic Studies : Employ isotopic labeling (e.g., ¹³C) or in situ FTIR to track intermediate formation during synthesis .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict reactive sites or docking simulations to rationalize target selectivity discrepancies .
- Meta-Analysis : Cross-reference biological data with structurally analogous compounds (e.g., and ) to identify trends in substituent effects .
Q. How can X-ray crystallography or advanced NMR techniques elucidate conformational dynamics affecting binding affinity?
- Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. successfully used X-ray diffraction to confirm heterocyclic core geometry .
- NOESY NMR : Detect through-space interactions between the diethylacetamide group and aromatic protons to map intramolecular flexibility .
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution, which may explain variability in IC₅₀ values .
Q. What methodologies validate the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer:
- pH Stability Tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C over 24 hours .
- Plasma Stability Assays : Quantify remaining compound in rat plasma using LC-MS/MS after 1–6 hours .
- Forced Degradation Studies : Expose to heat (60°C), light (UV), and oxidizers (H₂O₂) to identify major degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
